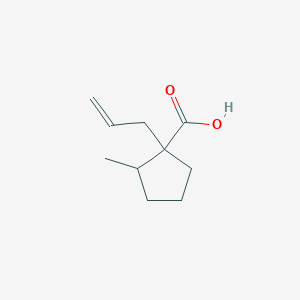

2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR spectroscopy reveals distinct signals for the compound’s protons (Table 1):

- Carboxylic acid proton : A broad singlet at δ 12.1–12.3 ppm (exchangeable with D₂O).

- Allyl group protons : Two doublets of doublets (δ 5.6–5.8 ppm for trans-vinylic protons and δ 5.1–5.3 ppm for cis-vinylic protons) and a multiplet at δ 2.6–2.8 ppm for the allylic CH₂ group.

- Methyl group : A singlet at δ 1.2–1.4 ppm, integrating for three protons.

- Cyclopentane ring protons : Complex multiplet signals between δ 1.5–2.2 ppm due to ring strain and substituent effects.

Table 1: Characteristic ¹H NMR signals of this compound.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic acid (-COOH) | 12.1–12.3 | Broad singlet |

| Allyl CH₂-CH=CH₂ (trans) | 5.6–5.8 | Doublet |

| Allyl CH₂-CH=CH₂ (cis) | 5.1–5.3 | Doublet |

| Allyl CH₂ | 2.6–2.8 | Multiplet |

| Cyclopentane CH₂ | 1.5–2.2 | Multiplet |

| Methyl (-CH₃) | 1.2–1.4 | Singlet |

¹³C NMR data further corroborate the structure:

Infrared (IR) Spectroscopy for Functional Group Verification

IR spectroscopy identifies key functional groups (Figure 1):

- O-H stretch : A broad band at 2500–3300 cm⁻¹, characteristic of carboxylic acids.

- C=O stretch : A strong absorption at 1680–1720 cm⁻¹, confirming the carboxylic acid group.

- C=C stretch : A medium-intensity peak at 1640–1660 cm⁻¹, indicative of the allyl double bond.

- C-H stretches : Peaks at 2850–3000 cm⁻¹ (sp³ C-H) and 3070–3100 cm⁻¹ (sp² C-H).

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals the following fragmentation pathways (Figure 2):

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

2-methyl-1-prop-2-enylcyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C10H16O2/c1-3-6-10(9(11)12)7-4-5-8(10)2/h3,8H,1,4-7H2,2H3,(H,11,12) |

InChI Key |

MXCLTZSYFUCKEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1(CC=C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid typically involves the alkylation of cyclopentane derivatives. One common method is the Friedel-Crafts alkylation, where cyclopentane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalytic hydrogenation and other green chemistry principles can also be integrated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.

Substitution: The alkyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It serves as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include metabolic processes and signal transduction cascades.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

a. 2-Ethyl-1-methylcyclopentane-1-carboxylic Acid (CAS 2059931-86-9)

b. trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic Acid (CAS 733740-79-9)

- Structure : Aromatic benzoyl group at position 2.

- Molecular Weight : 232.28 g/mol.

- Physical State : Likely solid due to increased aromaticity and molecular weight .

c. 1-Amino-2-hydroxycyclopentane-1-carboxylic Acid

- Structure: Amino (-NH2) and hydroxyl (-OH) substituents.

- Key Differences: Enhanced polarity and hydrogen-bonding capacity due to amino and hydroxyl groups, making it more water-soluble than the target compound.

Reactivity and Functional Group Influence

- Allyl Group (Target Compound) : The prop-2-en-1-yl group enables reactions such as electrophilic addition, oxidation, or polymerization. This contrasts with ethyl or methyl substituents, which are less reactive .

- Benzoyl Group (CAS 733740-79-9) : The electron-withdrawing nature of the benzoyl group may stabilize the carboxylic acid via resonance, reducing acidity compared to the allyl-substituted compound .

- Amino-Hydroxy Derivatives: The presence of both amino and carboxylic acid groups allows for zwitterionic behavior, which is absent in the target compound .

Data Table: Comparative Analysis of Cyclopentane Derivatives

Biological Activity

2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid (CAS Number: 1857000-66-8) is a compound with significant potential in various biological applications. Its molecular formula is , and it has a molecular weight of 168.23 g/mol. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of cyclopentane carboxylic acids have shown efficacy against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways.

Anti-inflammatory Effects

Research has highlighted the potential anti-inflammatory effects of related compounds. In vitro studies demonstrated that certain derivatives inhibit the NF-kB pathway, which plays a crucial role in inflammation. The IC50 values for these compounds were reported to be in the low micromolar range, indicating significant potency.

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| KZ-41 (related compound) | 2.83 ± 1.76 | NF-kB inhibition |

| 2-Methylpropyl cyclopentane acid | Varies | Disruption of cell wall synthesis |

Antitumor Activity

The compound's structural analogs have been investigated for their anticancer properties. A structure-activity relationship (SAR) analysis revealed that modifications at specific positions can enhance cytotoxicity against cancer cell lines such as HT29 and Jurkat. For example, compounds with electron-donating groups at the para position on the phenyl ring exhibited increased activity.

Case Study 1: Anticancer Efficacy

A study involving a series of cyclopentane derivatives demonstrated that one particular derivative had an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent. This suggests that this compound and its derivatives could serve as promising candidates for further development in cancer therapy.

Case Study 2: Anti-inflammatory Mechanisms

In another study, researchers investigated the anti-inflammatory properties of related compounds using a TNF-alpha stimulated model. The results indicated that these compounds significantly reduced inflammatory markers, supporting their potential use in treating inflammatory diseases.

Q & A

Q. How can researchers optimize the synthesis of 2-methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on cyclopropanation and functionalization steps. For cyclopentane derivatives, cyclization via acid catalysts (e.g., boron trifluoride diethyl etherate) under anhydrous conditions is critical. Temperature control (e.g., 0–5°C during cyclopropane ring formation) minimizes side reactions. Post-synthesis purification using column chromatography with a gradient of ethyl acetate/hexane (1:4 to 1:2) enhances purity. Reaction progress should be monitored via TLC and NMR spectroscopy .

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign the cyclopentane ring protons (δ 1.5–2.5 ppm) and propenyl group (δ 5.0–5.8 ppm for vinyl protons). Compare coupling constants (e.g., J = 8–12 Hz for cyclopropane protons) to confirm stereochemistry .

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of COOH or propenyl groups) .

Advanced Research Questions

Q. How do substituent positions (e.g., propenyl vs. methyl groups) influence the compound’s reactivity in ring-opening reactions?

- Methodological Answer : Substituent steric and electronic effects dictate reactivity. For example:

- Propenyl Group : Enhances electrophilicity at the cyclopentane ring via conjugation, favoring nucleophilic attacks.

- Methyl Group : Increases steric hindrance, slowing reactions at adjacent positions.

Computational modeling (DFT) can predict reactive sites. Experimental validation via competitive assays (e.g., comparing reaction rates with 3-phenylcyclopropane-1-carboxylic acid derivatives) is recommended .

Q. What strategies resolve contradictions in biological activity data for structurally similar cyclopentane derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing propenyl with phenyl) and test activity in vitro (e.g., enzyme inhibition assays).

- Docking Simulations : Compare binding modes of analogs to target proteins (e.g., enzymes or receptors) using software like AutoDock Vina.

- Meta-Analysis : Aggregate data from studies on similar compounds (e.g., 2-methyl-3-oxocyclopentane-1-carboxylic acid) to identify trends in bioactivity .

Q. How can researchers design experiments to study the compound’s interaction with lipid bilayers or membrane proteins?

- Methodological Answer :

- Fluorescence Anisotropy : Label the compound with a fluorophore (e.g., dansyl chloride) and measure rotational mobility in lipid vesicles.

- Surface Plasmon Resonance (SPR) : Immobilize membrane proteins on a sensor chip and quantify binding kinetics.

- Molecular Dynamics (MD) Simulations : Model the compound’s partitioning into lipid bilayers using tools like GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.